molecular formula C14H10ClNO4 B7962967 Methyl 2-chloro-4-(3-nitrophenyl)benzoate

Methyl 2-chloro-4-(3-nitrophenyl)benzoate

Cat. No.: B7962967
M. Wt: 291.68 g/mol
InChI Key: KDLWDMODVKGEFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-4-(3-nitrophenyl)benzoate is an organic compound with the molecular formula C15H10ClNO5 It is a derivative of benzoic acid and features both chloro and nitro substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-(3-nitrophenyl)benzoate typically involves the esterification of 2-chloro-4-(3-nitrophenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-(3-nitrophenyl)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of 2-chloro-4-(3-aminophenyl)benzoate.

    Hydrolysis: Formation of 2-chloro-4-(3-nitrophenyl)benzoic acid.

Scientific Research Applications

Methyl 2-chloro-4-(3-nitrophenyl)benzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of new materials with specific properties.

    Pharmaceutical Research: Investigated for its potential biological activities and as a precursor in drug synthesis.

    Chemical Biology: Used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-(3-nitrophenyl)benzoate in biological systems involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins, leading to inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-2-nitrobenzoate
  • Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate
  • Ethyl 4-(2-chloro-4-nitrobenzoyl)benzoate

Uniqueness

Methyl 2-chloro-4-(3-nitrophenyl)benzoate is unique due to the specific positioning of the chloro and nitro groups on the aromatic ring, which can influence its reactivity and interaction with biological targets. This structural arrangement can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 2-chloro-4-(3-nitrophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-20-14(17)12-6-5-10(8-13(12)15)9-3-2-4-11(7-9)16(18)19/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLWDMODVKGEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.